molecular formula C8H4BrF2IO B12854726 2,3-Difluoro-4-iodophenacyl bromide

2,3-Difluoro-4-iodophenacyl bromide

Cat. No.: B12854726
M. Wt: 360.92 g/mol
InChI Key: PKZAXWZJIJUBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-iodophenacyl bromide is a chemical compound with the molecular formula C8H4BrF2IO and a molecular weight of 360.92 g/mol . It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenacyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

2,3-Difluoro-4-iodophenacyl bromide can be synthesized through several methods. One common synthetic route involves the reaction between 2,3-difluorobenzoic acid and ammonium iodide . The reaction conditions typically require the use of a solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2,3-Difluoro-4-iodophenacyl bromide undergoes various types of chemical reactions, including:

Scientific Research Applications

2,3-Difluoro-4-iodophenacyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-iodophenacyl bromide involves its reactivity with various molecular targets. The presence of halogen atoms in the compound allows it to participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biological applications.

Comparison with Similar Compounds

2,3-Difluoro-4-iodophenacyl bromide can be compared with other similar compounds, such as:

    2,3-Difluorophenacyl bromide: Lacks the iodine atom, which affects its reactivity and applications.

    4-Iodophenacyl bromide: Lacks the fluorine atoms, leading to different chemical properties and reactivity.

    2,3-Difluoro-4-chlorophenacyl bromide: Contains chlorine instead of iodine, resulting in variations in its chemical behavior.

Properties

Molecular Formula

C8H4BrF2IO

Molecular Weight

360.92 g/mol

IUPAC Name

2-bromo-1-(2,3-difluoro-4-iodophenyl)ethanone

InChI

InChI=1S/C8H4BrF2IO/c9-3-6(13)4-1-2-5(12)8(11)7(4)10/h1-2H,3H2

InChI Key

PKZAXWZJIJUBTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)F)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.